1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine
Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine is a complex organic compound that features a boron-containing dioxaborolane ring
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing their activity and function .
Mode of Action
It’s known that the compound contains a boronic acid pinacol ester group , which is often used in Suzuki coupling reactions . This suggests that the compound might interact with its targets through a covalent bond formation, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight (20807 g/mol) suggests that it might have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have good absorption and distribution profiles .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects, depending on their targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine typically involves the coupling of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with a pyridine derivative. This reaction is often catalyzed by palladium or copper catalysts under mild conditions. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar boron-containing ring but with an aniline group instead of a pyridine-piperazine moiety.
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Another boron-containing compound with an indole ring.
Uniqueness
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine is unique due to its combination of a boron-containing ring with a pyridine and piperazine moiety.
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-5-6-18-13(11-12)19-9-7-17-8-10-19/h5-6,11,17H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSSHYLDBDYSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007348 | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-87-0, 957198-31-1 | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Piperaziny) pyridine-4-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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